molecular formula C13H26Cl2N2 B1525369 N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1219961-11-1

N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Cat. No. B1525369
M. Wt: 281.3 g/mol
InChI Key: QTKSBBFUNYRINA-UHFFFAOYSA-N
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Description

“N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1. It has a linear formula of C13H26Cl2N2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The molecular weight of “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is 281.27 .

Scientific Research Applications

1. Pharmacology and Toxicology

  • Summary of the application : This compound has been mentioned in the context of research into new fentanyl analogs. Fentanyl analogs are powerful synthetic opioids that have been associated with a growing number of severe and fatal intoxications in recent years .
  • Methods of application or experimental procedures : The research involves studying the metabolic pathways of these new fentanyl analogs. The metabolism of these compounds is anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
  • Results or outcomes : The research aims to understand the metabolic profiles of these new fentanyl analogs, which can be crucial for confirming the uptake of such compounds and further interpretation .

2. Organic Chemistry

  • Summary of the application : This compound has been used in the synthesis of optically enriched 2-allylated 3,4-dehydropiperidines via a palladium-catalyzed stereospecific allyl–allyl cross-coupling reaction .
  • Methods of application or experimental procedures : The reaction involves an enantioenriched piperidinyl allylic boronate and allylic carbonates .
  • Results or outcomes : The reaction yields 44 optically enriched 2-allylated 3,4-dehydropiperidines .

3. Drug Design

  • Summary of the application : Piperidines, such as “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride”, are among the most important synthetic fragments for designing drugs .
  • Methods of application or experimental procedures : These compounds are used in the synthesis of various pharmaceuticals and alkaloids .
  • Results or outcomes : The derivatives of piperidines are present in more than twenty classes of pharmaceuticals .

4. Synthesis of Indoles

  • Summary of the application : This compound has been used in the synthesis of indoles from alkynes and nitrogen sources .
  • Methods of application or experimental procedures : The reaction involves transition metal-catalyzed cyclization reactions of unsaturated substrates .
  • Results or outcomes : The reaction yields indole derivatives, which are the most important core structures in many biologically active natural products .

5. Synthesis of Fentanyl Analogs

  • Summary of the application : This compound has been used in the synthesis of new fentanyl analogs .
  • Methods of application or experimental procedures : The research involves studying the metabolic pathways of these new fentanyl analogs .
  • Results or outcomes : The research aims to understand the metabolic profiles of these new fentanyl analogs .

Safety And Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for this compound would depend on its specific applications. Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of pharmaceuticals . Therefore, research into new synthesis methods and applications of such compounds is ongoing .

properties

IUPAC Name

N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKSBBFUNYRINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCC1CCNCC1)CC=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
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N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

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